molecular formula C20H15N4O2S2- B10874425 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[2-(thiophen-2-yl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[2-(thiophen-2-yl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10874425
M. Wt: 407.5 g/mol
InChI Key: CGBGFDREACAAQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[2-(2-THIENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound featuring a benzothiazole moiety, a thienyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[2-(2-THIENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety through the reaction of 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core can be synthesized via cyclization reactions involving appropriate precursors . The final step involves coupling the benzothiazole and pyrazolopyridine units under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[2-(2-THIENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical conditions involve the use of solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[2-(2-THIENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[2-(2-THIENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties

Properties

Molecular Formula

C20H15N4O2S2-

Molecular Weight

407.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-thiophen-2-ylethyl)pyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C20H16N4O2S2/c1-12-18-15(11-17(25)23(12)9-8-13-5-4-10-27-13)22-24(19(18)26)20-21-14-6-2-3-7-16(14)28-20/h2-7,10-11,25H,8-9H2,1H3/p-1

InChI Key

CGBGFDREACAAQK-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=CS5)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.